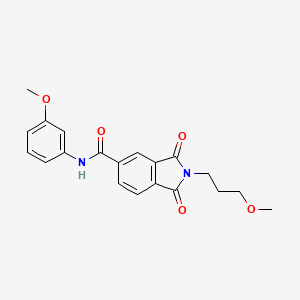

acetic acid CAS No. 32375-61-4](/img/structure/B1225000.png)

[2-(Acetylamino)phenyl](oxo)acetic acid

Overview

Description

2-(Acetylamino)phenylacetic acid: is an organic compound with the molecular formula C10H9NO4 It is known for its unique structure, which includes an acetylamino group attached to a phenyl ring, and an oxoacetic acid moiety

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .

Biochemical Pathways

Given the compound’s structure, it may be involved in pathways related to amino acid metabolism or the citric acid cycle .

Pharmacokinetics

The compound’s water solubility of 8241g/L at 25 ºC suggests that it may be readily absorbed and distributed throughout the body. Its impact on bioavailability is currently unknown .

Action Environment

The action of 2-(Acetylamino)phenylacetic acid may be influenced by various environmental factors. For instance, its stability could be affected by humidity, as it can decompose in moist air . Additionally, its efficacy may be influenced by the pH of its environment, given its acidic nature .

Biochemical Analysis

Biochemical Properties

2-(Acetylamino)phenylacetic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as histone deacetylases (HDACs). This compound interacts with HDACs, leading to increased acetylation levels of histone subtypes in a dose- and time-dependent manner . The inhibition of HDACs by 2-(Acetylamino)phenylacetic acid results in the modulation of gene expression and has been shown to exhibit anti-tumorigenic properties .

Cellular Effects

The effects of 2-(Acetylamino)phenylacetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been reported to inhibit the growth of ras-transformed epithelial and human lung carcinoma cells . Additionally, it affects the acetylation levels of histones, thereby altering gene expression and impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(Acetylamino)phenylacetic acid exerts its effects through the inhibition of HDAC enzymes. This inhibition leads to increased acetylation of histones, which in turn affects gene expression. The compound binds to the active site of HDACs, preventing their deacetylase activity and resulting in the accumulation of acetylated histones . This mechanism is crucial for its anti-tumorigenic properties and its ability to modulate cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Acetylamino)phenylacetic acid change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its effects on cellular function can vary over time. Long-term exposure to 2-(Acetylamino)phenylacetic acid has been observed to result in sustained inhibition of HDAC activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-(Acetylamino)phenylacetic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumorigenic properties without causing adverse effects. At higher doses, toxic effects may be observed. The threshold effects and toxicities at high doses are critical for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

2-(Acetylamino)phenylacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic processes within cells. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Acetylamino)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution patterns are crucial for understanding its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-(Acetylamino)phenylacetic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetylamino)phenylacetic acid typically involves the acetylation of 2-aminophenylacetic acid. The reaction is carried out under acidic conditions, often using acetic anhydride as the acetylating agent. The reaction proceeds as follows:

- Dissolve 2-aminophenylacetic acid in a suitable solvent such as dichloromethane.

- Add acetic anhydride dropwise to the solution while maintaining the temperature at around 0°C.

- Stir the reaction mixture for several hours at room temperature.

- Quench the reaction by adding water and extract the product using an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of 2-(Acetylamino)phenylacetic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(Acetylamino)phenylacetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction of 2-(Acetylamino)phenylacetic acid can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in substitution reactions, where the acetylamino group or the oxoacetic acid moiety is replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, nucleophiles, appropriate solvents and temperatures.

Major Products:

Oxidation: Quinones, oxidized derivatives.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: 2-(Acetylamino)phenylacetic acid serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development and biochemical research.

Medicine:

Drug Development: Due to its unique structure, 2-(Acetylamino)phenylacetic acid is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

2-Acetylaminobenzoic acid: Similar structure but lacks the oxoacetic acid moiety.

2-Aminophenylacetic acid: Precursor in the synthesis of 2-(Acetylamino)phenylacetic acid.

N-Phenylglycine: Contains a phenyl and glycine moiety but differs in functional groups.

Uniqueness:

Structural Features: The combination of an acetylamino group and an oxoacetic acid moiety in 2-(Acetylamino)phenylacetic acid provides unique chemical reactivity and biological activity.

Properties

IUPAC Name |

2-(2-acetamidophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(14)15/h2-5H,1H3,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDOFIAJRUIUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186088 | |

| Record name | N-Acetylisatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32375-61-4 | |

| Record name | N-Acetylisatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032375614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylisatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol](/img/structure/B1224917.png)

![3-(4-ethoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]thiourea](/img/structure/B1224919.png)

![5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide](/img/structure/B1224921.png)

![6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1224927.png)

![1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1224930.png)

![3-Ethyl-4-oxo-1-phthalazinecarboxylic acid [2-[2-(2,4-dioxo-3-thiazolidinyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1224931.png)

![3-chloro-N-[3-(4-morpholinyl)propyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B1224935.png)